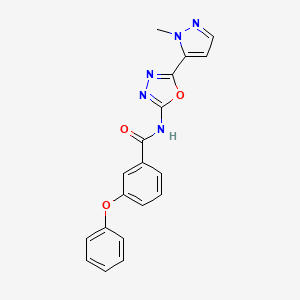

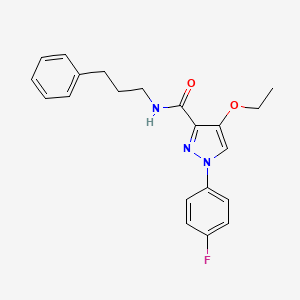

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a thiadiazole ring, a urea group, a tert-butyl group, and a trifluoromethyl group. Thiadiazole derivatives are known to exhibit a wide range of biological activities . The tert-butyl group is a common protecting group in organic synthesis . The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a trifluoromethyl group could enhance the lipophilicity of the compound .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has shown significant interest in the synthesis and structural elucidation of compounds related to 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide. For instance, derivatives of imidazo[1,2-a]pyridine, which share structural similarities with the compound , have been synthesized, and their crystal structures, vibrational properties, and theoretical calculations have been extensively studied. These compounds are highlighted for their potential as core fragments in drug molecules, underscoring the importance of their structural and vibrational analysis in medicinal chemistry (Chen et al., 2021).

Molecular Modeling and Anticancer Screening

Further exploration into the realm of medicinal chemistry has led to the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, followed by structural and spectral characterization using DFT calculations. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the potential of such derivatives in anticancer research (Abu-Melha, 2021).

Glutaminase Inhibition for Cancer Therapy

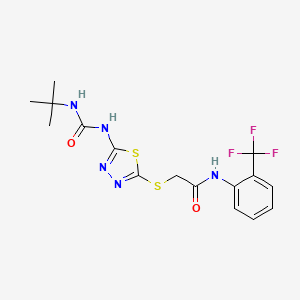

Another significant application is found in the development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These compounds have been synthesized and evaluated for their ability to attenuate the growth of cancer cells, showcasing the therapeutic potential of targeting metabolic pathways in cancer treatment (Shukla et al., 2012).

Anion Binding and Sensing

Research into the anion binding properties of compounds incorporating (thio)ureido moieties, including those structurally related to this compound, has provided insights into the development of new anion receptors. These studies contribute to our understanding of host-guest chemistry and have implications for sensor development and environmental monitoring (Marcos et al., 2014).

Modification for Enhanced Biological Activity

Efforts to modify biologically active compounds with fluorine-containing heterocycles illustrate the ongoing search for molecules with improved pharmacological profiles. Such modifications can lead to the development of new therapeutic agents with potential application in treating various diseases (Sokolov & Aksinenko, 2012).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, many thiadiazole derivatives have been found to exhibit antimicrobial activity . The mechanism of action could involve interaction with bacterial proteins or enzymes, disruption of cell wall synthesis, or interference with DNA replication.

Orientations Futures

Propriétés

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O2S2/c1-15(2,3)22-12(26)21-13-23-24-14(28-13)27-8-11(25)20-10-7-5-4-6-9(10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,25)(H2,21,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZQJAQIZACEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

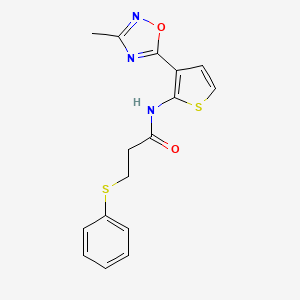

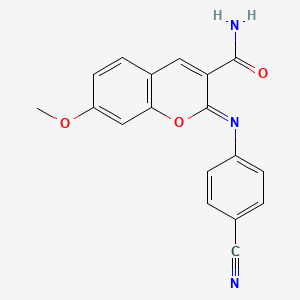

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2479707.png)

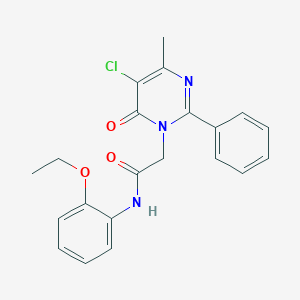

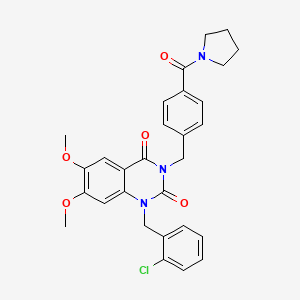

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2479721.png)

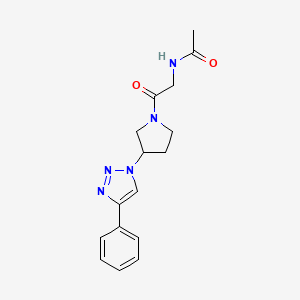

![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2479725.png)